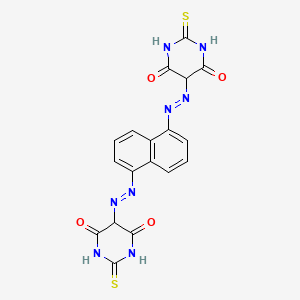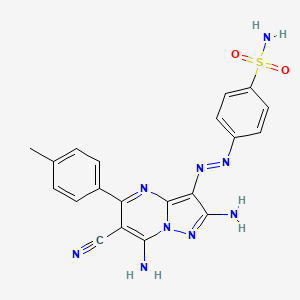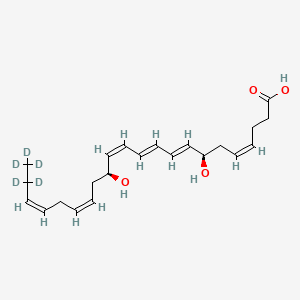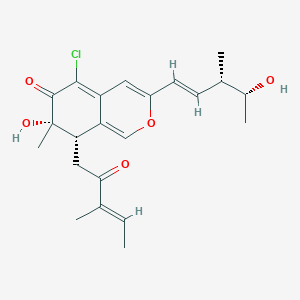
11-Epi-Chaetomugilin I
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Epi-Chaetomugilin I is a secondary metabolite produced by the fungus Chaetomium globosum. This compound belongs to the class of azaphilones, which are known for their diverse biological activities. This compound has garnered significant interest due to its potent cytotoxic properties against various cancer cell lines .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 11-Epi-Chaetomugilin I involves several steps, starting from the isolation of the fungal strain Chaetomium globosum. The compound is typically extracted from the fungal culture using organic solvents such as methanol or ethyl acetate. The crude extract is then subjected to chromatographic techniques, including high-performance liquid chromatography (HPLC), to purify the compound .
Industrial Production Methods: Industrial production of this compound is still in its nascent stages. advancements in fermentation technology and optimization of culture conditions could potentially scale up the production of this compound. Genetic engineering of the fungal strain to enhance the yield of this compound is also a promising avenue for industrial production .
Análisis De Reacciones Químicas
Types of Reactions: 11-Epi-Chaetomugilin I undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to study its structure-activity relationship .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced or altered biological activities .
Aplicaciones Científicas De Investigación
11-Epi-Chaetomugilin I has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the structure-activity relationship of azaphilones.
Biology: The compound is used to investigate the biological pathways involved in its cytotoxic effects.
Medicine: Due to its potent cytotoxicity, this compound is being explored as a potential anticancer agent.
Mecanismo De Acción
The mechanism of action of 11-Epi-Chaetomugilin I involves the inhibition of key cellular pathways that are essential for cancer cell survival. The compound targets the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in regulating immune response and cell proliferation. By inhibiting this pathway, this compound induces apoptosis in cancer cells .
Comparación Con Compuestos Similares
- Chaetomugilin I
- Chaetomugilin E
- Chaetomugilin F
- Chaetomugilin J
- Chaetomugilin N
Comparison: 11-Epi-Chaetomugilin I is unique among its analogs due to its distinct stereochemistry at the C-11 position. This unique configuration contributes to its potent cytotoxic activity, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C22H27ClO5 |
|---|---|
Peso molecular |
406.9 g/mol |
Nombre IUPAC |
(7S,8S)-5-chloro-7-hydroxy-3-[(E,3S,4R)-4-hydroxy-3-methylpent-1-enyl]-7-methyl-8-[(E)-3-methyl-2-oxopent-3-enyl]-8H-isochromen-6-one |
InChI |
InChI=1S/C22H27ClO5/c1-6-12(2)19(25)10-18-17-11-28-15(8-7-13(3)14(4)24)9-16(17)20(23)21(26)22(18,5)27/h6-9,11,13-14,18,24,27H,10H2,1-5H3/b8-7+,12-6+/t13-,14+,18-,22-/m0/s1 |
Clave InChI |
BYFBAJVBSPNIFS-FLPRNSHASA-N |
SMILES isomérico |
C/C=C(\C)/C(=O)C[C@H]1C2=COC(=CC2=C(C(=O)[C@@]1(C)O)Cl)/C=C/[C@H](C)[C@@H](C)O |
SMILES canónico |
CC=C(C)C(=O)CC1C2=COC(=CC2=C(C(=O)C1(C)O)Cl)C=CC(C)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[[(1R)-3-(4-Morpholinyl)-3-oxo-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide-d8](/img/structure/B12415380.png)
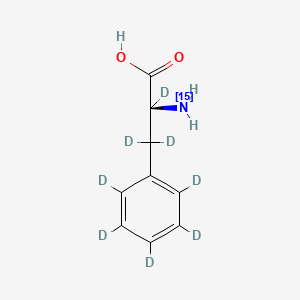
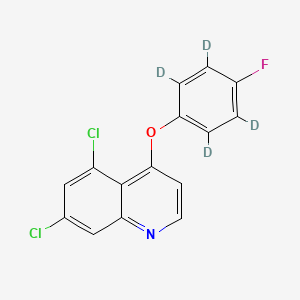
![N-[3-[(4R,5R,6R)-2-azanyl-5-fluoranyl-4,6-dimethyl-5,6-dihydro-1,3-thiazin-4-yl]-4-fluoranyl-phenyl]-5-(fluoranylmethoxy)pyrazine-2-carboxamide](/img/structure/B12415393.png)

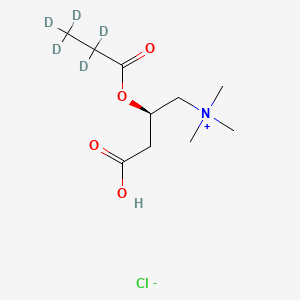
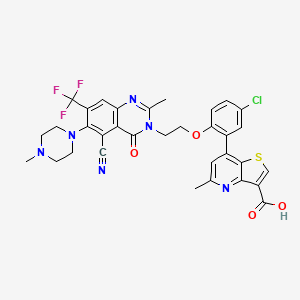
![1-(4-cyanophenyl)-N-(3-fluorophenyl)-3-[4-(methylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B12415435.png)
![N-(2-((2,5-Dimethoxyphenyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)propionamide](/img/structure/B12415436.png)
